![molecular formula C22H21ClN2O5S2 B2712579 Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 941962-17-0](/img/structure/B2712579.png)

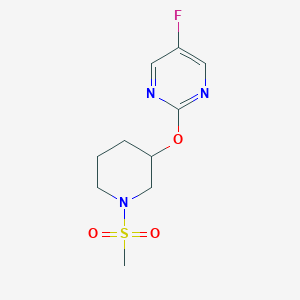

Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Synthesis Analysis

The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .Chemical Reactions Analysis

Enaminones can be attacked by a given nucleophile at the two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .Scientific Research Applications

Synthetic Chemistry Applications

Research has demonstrated the versatility of thiophene derivatives in synthetic chemistry, particularly in the synthesis of complex molecules. For instance, Corral and Lissavetzky (1984) explored reactions with methyl 3-hydroxythiophene-2-carboxylate, revealing a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, showcasing the potential utility in synthesizing compounds related to the specified methyl thiophene derivative (Corral & Lissavetzky, 1984).

Material Science Applications

Thiophene derivatives are also significant in material science, particularly in the development of novel polymers and dyes. For example, the synthesis and characterization of novel polythiophenes bearing oligo (ethylene glycol) spacers and crown ethers were explored by Almeida et al. (2009), indicating the potential for creating advanced materials with specific properties (Almeida et al., 2009).

Biochemical Applications

In the biochemical domain, the assessment of the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives, including methyl 3-amino-4-methylthiophene-2-carboxylate, was conducted using in vitro and in silico methodologies. This research by Lepailleur et al. (2014) highlights the importance of understanding the biological effects and safety profile of thiophene derivatives, which could be extrapolated to the specified compound (Lepailleur et al., 2014).

Environmental Applications

The degradation of thiophene derivatives, including dimethylbenzothiophenes, by microbial activity was studied by Kropp et al. (1996), providing insights into the environmental impact and biodegradability of such compounds. This research could inform the environmental management of thiophene-based chemicals (Kropp et al., 1996).

Mechanism of Action

Target of Action

The primary targets of Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate It’s known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The exact mode of action of This compound It’s known that similar compounds, such as indole derivatives, have diverse biological activities . This suggests that this compound may interact with its targets in a way that leads to various biological effects.

Biochemical Pathways

The specific biochemical pathways affected by This compound Similar compounds, such as indole derivatives, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways leading to these effects.

Result of Action

The molecular and cellular effects of the action of This compound Similar compounds, such as indole derivatives, are known to have various biological activities , suggesting that this compound may have similar effects at the molecular and cellular level.

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives by heterocyclization of various substrates .

properties

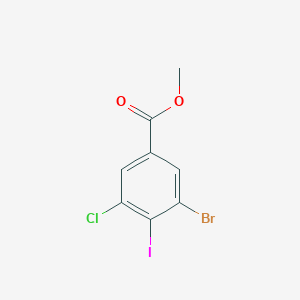

IUPAC Name |

methyl 3-[[2-(3-chloroanilino)-2-oxoethyl]-(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O5S2/c1-14-7-8-18(11-15(14)2)25(13-20(26)24-17-6-4-5-16(23)12-17)32(28,29)19-9-10-31-21(19)22(27)30-3/h4-12H,13H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSBSBCOYRGFER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}methanamine](/img/structure/B2712496.png)

![ethyl 2-(2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2712497.png)

![7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(pyridin-2-yl)-2H-chromen-2-one](/img/structure/B2712504.png)

![methyl 1-[(N'-hydroxycarbamimidoyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2712514.png)

![4-{[4-(Tert-butyl)benzyl]oxy}chromane](/img/structure/B2712515.png)

![2-(3-chlorophenyl)-3-oxo-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2712516.png)

![N-(benzo[d]thiazol-5-yl)-3-(phenylthio)propanamide](/img/structure/B2712518.png)